

Iopromide (CAS: 73334-07-3): A Technical Guide to its Research Applications

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Compound of Interest

Compound Name: Iopromide

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Introduction

Iopromide is a non-ionic, low-osmolar iodinated contrast agent widely utilized in clinical diagnostic imaging.[1] Its fundamental role in a clinical setting is to enhance the visibility of vascular structures and organs during X-ray-based procedures such as computed tomography (CT) and angiography.[2] The core of its function lies in the high atomic number of the iodine atoms within its structure, which effectively attenuates X-rays, leading to a brighter signal on imaging scans.[3] Beyond its well-established clinical utility, **Iopromide** (CAS: 73334-07-3) serves as a valuable tool in various research applications, primarily in toxicological studies and in the investigation of cellular stress responses. This technical guide provides an in-depth overview of the research applications of **Iopromide**, focusing on quantitative data, detailed experimental protocols, and the elucidation of cellular signaling pathways.

Core Research Applications

The primary research application of **Iopromide** is in the study of contrast-induced nephrotoxicity (CIN).[4] Due to its direct effects on renal cells at high concentrations, **Iopromide** is often used to induce kidney injury in in vitro and in vivo models, allowing researchers to investigate the underlying molecular mechanisms of CIN and to explore potential protective strategies.[5] Additionally, emerging research has highlighted its role in modulating immune cell responses.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro research studies on **lopromide**.

Cell Line	Assay	Endpoint	lopromide Concentra tion	Incubation Time	Result	Reference
HEK 293	MTT Assay	Cell Viability (IC50)	Not Applicable	24 hours	187 ± 3.45 mgl/ml	
HEK 293	MTT Assay	Cell Viability (IC50)	Not Applicable	48 hours	53.10 ± 1.87 mgl/ml	
HEK 293	ROS Assay	ROS Production	50 mgl/ml	Not Specified	165% increase	

Table 1: Cytotoxicity and Oxidative Stress Induced by **lopromide** in Human Embryonic Kidney (HEK) 293 Cells.

Cell Line	Treatment	Cytokine Measured	Result	Reference
HMC-1	lopromide	IL-4	Significant increase	
HMC-1	lopromide	MCP-1	Significant increase	
HMC-1	IFN-γ + lopromide	IL-4	Dramatically increased expression	
HMC-1	IFN-γ + lopromide	MCP-1	Dramatically increased expression	

Table 2: Effect of **lopromide** on Cytokine Expression in Human Mast Cell Line (HMC-1).

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research applications of **lopromide**.

Cell Viability Assessment using MTT Assay

This protocol is adapted from studies investigating **lopromide**-induced cytotoxicity in HEK 293 cells.

Materials:

- HEK 293 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
- **lopromide** solution (sterile)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
- 96-well microplates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed HEK 293 cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

- **Iopromide Treatment:** Prepare serial dilutions of **Iopromide** in culture medium. Remove the existing medium from the wells and add 100 μ L of the **Iopromide** dilutions (e.g., 0, 25, 50, 100, 200 mg/ml). Incubate for the desired time periods (e.g., 24 or 48 hours).
- **MTT Addition:** After the incubation period, add 10 μ L of the 5 mg/mL MTT solution to each well.
- **Incubation:** Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium containing MTT. Add 100 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage of the untreated control. The IC₅₀ value can be determined by plotting cell viability against the log of **Iopromide** concentration.

Detection of Autophagy using Acridine Orange Staining

This protocol is based on the methodology used to detect **Iopromide**-induced autophagy.

Materials:

- Cells cultured on coverslips or in chamber slides
- **Iopromide** solution
- Phosphate-buffered saline (PBS)
- Acridine Orange solution (1 μ g/mL in PBS)
- Fluorescence microscope

Procedure:

- Cell Treatment: Treat cells with **lopromide** (e.g., 50 mg/ml) for the desired duration. Include an untreated control group.
- Staining: After treatment, wash the cells twice with PBS. Add the Acridine Orange staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
- Washing: Remove the staining solution and wash the cells twice with PBS.
- Visualization: Mount the coverslips on microscope slides with a drop of PBS. Observe the cells under a fluorescence microscope using a dual-bandpass filter. The cytoplasm and nucleus of healthy cells will fluoresce green, while acidic vesicular organelles (AVOs), indicative of autophagy, will fluoresce bright red or orange.
- Quantification (Optional): The intensity of red fluorescence can be quantified using image analysis software to assess the extent of autophagy.

In Vitro AKT Kinase Activity Assay

This protocol provides a general framework for assessing the effect of **lopromide** on AKT kinase activity, as suggested by research findings. Commercially available kits are often used for this assay.

Materials:

- Cell lysates from control and **lopromide**-treated cells
- AKT Kinase Assay Kit (containing lysis buffer, immunoprecipitating antibody against AKT, protein A/G beads, kinase assay buffer, ATP, and a GSK-3 fusion protein as a substrate)
- Phospho-GSK-3 α/β (Ser21/9) antibody for Western blot detection
- Reagents and equipment for Western blotting

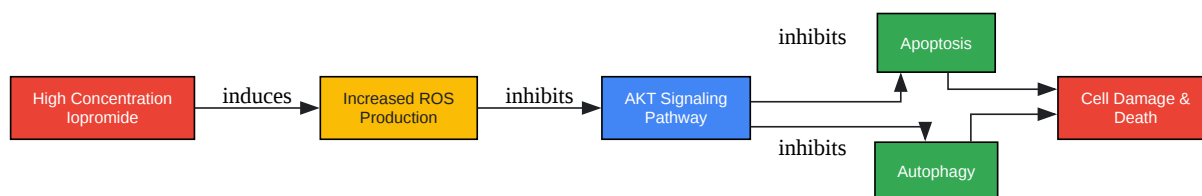
Procedure:

- Cell Lysis: Lyse control and **lopromide**-treated cells using the provided lysis buffer. Quantify the protein concentration of the lysates.

- Immunoprecipitation: Incubate a standardized amount of protein lysate with the anti-AKT antibody to capture AKT protein. Add protein A/G beads to pull down the antibody-protein complex.
- Kinase Reaction: Wash the immunoprecipitated complexes and resuspend them in the kinase assay buffer. Initiate the kinase reaction by adding ATP and the GSK-3 substrate. Incubate at 30°C for a specified time (e.g., 30 minutes).
- Detection: Stop the reaction and analyze the phosphorylation of the GSK-3 substrate by Western blotting using a phospho-specific antibody.
- Data Analysis: Quantify the band intensities to determine the relative AKT kinase activity in **Iopromide**-treated cells compared to the control.

Signaling Pathway Visualizations

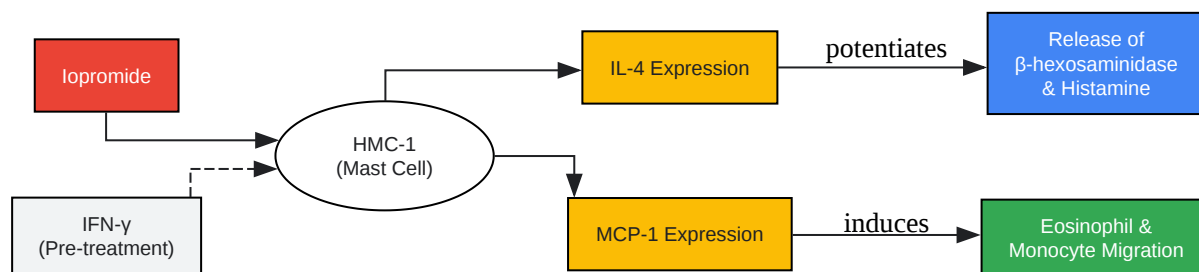
Iopromide-Induced Nephrotoxicity Pathway



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Caption: **Iopromide** induces ROS-dependent cell stress and downregulates AKT signaling, leading to apoptosis and autophagy.

Iopromide and Mast Cell Activation Pathway



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Caption: **Iopromide**, particularly with IFN-γ pre-treatment, activates mast cells to release inflammatory mediators.

Conclusion

While **Iopromide**'s primary role remains in clinical diagnostics, its application in research provides a valuable model for studying specific cellular stress pathways. The induction of oxidative stress, apoptosis, and autophagy in renal cells by **Iopromide** offers a robust system for investigating the mechanisms of drug-induced nephrotoxicity. Furthermore, its effects on immune cells open avenues for research into the pathobiology of hypersensitivity reactions to contrast media. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the use of **Iopromide** as a tool for researchers and scientists in their investigations, ultimately contributing to a deeper understanding of cellular responses to xenobiotics and the development of novel therapeutic strategies.

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